5-Bromo-2-chloropyridin-3-OL
Overview
Description
5-Bromo-2-chloropyridin-3-OL is a heterocyclic organic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, featuring bromine and chlorine substituents at the 5 and 2 positions, respectively, and a hydroxyl group at the 3 position.
Mechanism of Action
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions, a type of cross-coupling reaction, suggesting it may interact with its targets through a similar mechanism .
Biochemical Pathways
Given its involvement in suzuki–miyaura coupling reactions, it may influence pathways involving carbon-carbon bond formation .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloropyridin-3-OL plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound binds to the active site of the enzyme, inhibiting its activity and affecting the metabolic pathways it regulates .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound can induce apoptosis in certain cell types by activating caspases and other apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At high doses, it can induce toxic effects, including liver damage and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those regulated by cytochrome P450 enzymes. It can affect the metabolic flux of substrates by inhibiting enzyme activity, leading to changes in metabolite levels. The compound can also interact with cofactors such as NADPH, influencing the overall metabolic process .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is primarily localized in the cytoplasm and can accumulate in organelles such as the endoplasmic reticulum and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloropyridin-3-OL typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-3-hydroxypyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloropyridin-3-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents and catalysts.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Palladium-Catalyzed Amination: This reaction involves the substitution of the bromine atom with an amino group using palladium catalysts.
Halogen-Exchange Reaction: The bromine atom can be replaced with a fluorine atom using anhydrous potassium fluoride.
Major Products Formed
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction.
Scientific Research Applications
5-Bromo-2-chloropyridin-3-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the hydroxyl group at the 3 position.
2-Bromo-6-chloropyridine: Another halogenated pyridine derivative with different substitution patterns.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine.
Uniqueness
5-Bromo-2-chloropyridin-3-OL is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group.
Properties
IUPAC Name |
5-bromo-2-chloropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDIPLHFSIUSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587790 | |
Record name | 5-Bromo-2-chloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286946-77-8 | |
Record name | 5-Bromo-2-chloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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